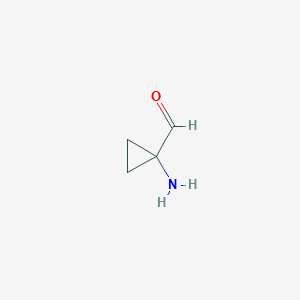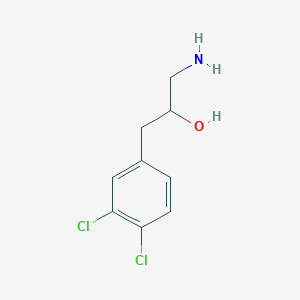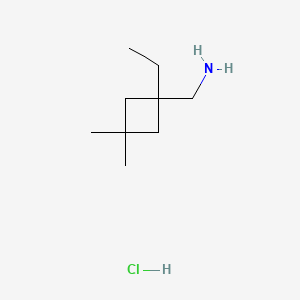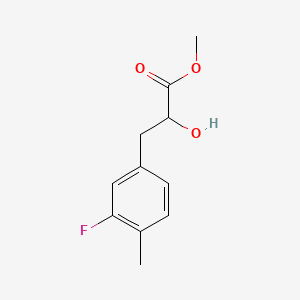
Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate: is an organic compound belonging to the class of esters. It features a phenyl ring substituted with fluorine and methyl groups, and a hydroxy group on a propanoate ester. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-4-methylbenzene with chloroformate esters in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxylation of the corresponding methyl ester can be achieved using reagents like osmium tetroxide or hydrogen peroxide under acidic conditions.
Industrial Production Methods: The industrial synthesis of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is optimized to minimize by-products and enhance efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming the corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the carbonyl group to a hydroxyl group, forming the corresponding alcohol.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous ether solvents.
Substitution: Reagents like nucleophiles (e.g., Grignard reagents); conditions include polar aprotic solvents.
Major Products Formed:
Oxidation: 3-(3-fluoro-4-methylphenyl)propanoic acid
Reduction: 3-(3-fluoro-4-methylphenyl)propanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Industry: It is utilized in the production of polymers and other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism by which Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but common mechanisms include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Methyl 3-(4-methylphenyl)-2-hydroxypropanoate: Lacks the fluorine atom, leading to different chemical reactivity and biological activity.
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate: Contains a methoxy group instead of a methyl group, altering its properties.
Methyl 3-(3-fluoro-4-chlorophenyl)-2-hydroxypropanoate: Contains a chlorine atom instead of a methyl group, affecting its reactivity and applications.
Uniqueness: The presence of both fluorine and methyl groups on the phenyl ring gives Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate unique chemical and physical properties compared to its analogs, making it valuable in specific applications.
Propiedades
Fórmula molecular |
C11H13FO3 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
Clave InChI |
ZDSIIVJKOJSFKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C(=O)OC)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



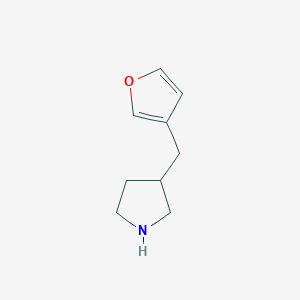

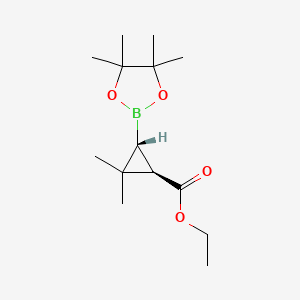
![2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)

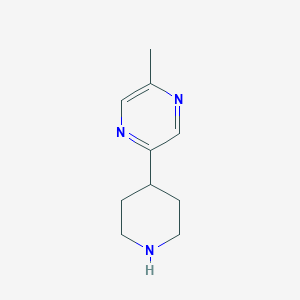
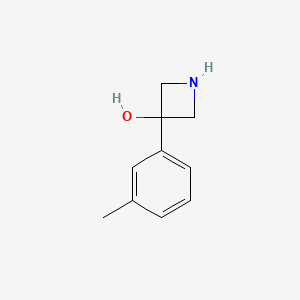
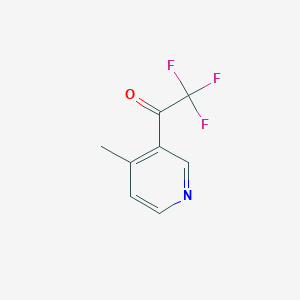
![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
